Allitol Allitol Allitol is a hexitol.
Allitol has been reported in Tuber indicum, Aspergillus silvaticus, and other organisms with data available.
structure in first source
Brand Name: Vulcanchem
CAS No.: 488-44-8
VCID: VC21105821
InChI: InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+
SMILES: Array
Molecular Formula: C6H14O6
Molecular Weight: 182.17 g/mol

Allitol

CAS No.: 488-44-8

Cat. No.: VC21105821

Molecular Formula: C6H14O6

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Allitol - 488-44-8

Specification

CAS No. 488-44-8
Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
IUPAC Name (2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol
Standard InChI InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+
Standard InChI Key FBPFZTCFMRRESA-FBXFSONDSA-N
Isomeric SMILES C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O
Canonical SMILES C(C(C(C(C(CO)O)O)O)O)O
Appearance Cryst.

Introduction

Chemical Properties and Structure

Allitol possesses distinctive chemical and physical properties that define its behavior in various applications. As a white to off-white crystalline powder, it exhibits characteristics typical of sugar alcohols while maintaining unique structural features.

Physical Properties

The physical properties of allitol include a melting point of 152°C and a predicted boiling point of approximately 494.9°C . Its density is estimated at 1.596±0.06 g/cm³, placing it among the denser sugar alcohols . The compound presents as a white to almost white powder or crystalline solid, with recommended storage conditions between 2-8°C to maintain stability . These properties influence its handling, processing, and application in various industrial contexts.

Chemical Structure and Reactivity

Allitol has a molecular weight of 182.17 g/mol and contains six hydroxyl groups, giving it high hydrophilicity and solubility in aqueous environments . The predicted pKa value of 13.14±0.20 indicates its weak acidity, typical for sugar alcohols . Its chemical structure—featuring a symmetrical arrangement of hydroxyl groups—contributes to its stability and reactivity patterns, particularly in enzymatic reactions involving dehydrogenases.

The stereochemical configuration of allitol is critical to its biological activity and applications. As a hexitol with specific stereochemistry, it participates in various enzymatic transformations and can be positioned centrally in carbohydrate interconversion pathways .

Production Methods

The production of allitol has evolved significantly with advances in biotechnology, enabling more efficient synthesis routes compared to traditional chemical methods.

Microbial Synthesis

Microbial synthesis represents a promising approach for allitol production. Research has identified Klebsiella oxytoca G4A4, isolated from soil, as capable of converting D-psicose to allitol with an impressive conversion rate of 87% using resting cells . This bacterial strain has demonstrated considerable potential for industrial-scale production of allitol from readily available substrates.

The microbial conversion pathway typically involves the reduction of D-psicose through specialized enzyme systems naturally present in certain microorganisms. The efficiency of these biological systems continues to be optimized through strain selection and cultivation condition refinement .

Enzymatic Synthesis

Enzymatic synthesis offers a more controlled approach to allitol production. Recent advancements have focused on engineering multi-enzyme systems in recombinant microorganisms, particularly Escherichia coli.

A noteworthy approach involves the coexpression of D-ribitol dehydrogenase (RDH) from Klebsiella oxytoca and D-psicose-3-epimerase (DPE) from Ruminococcus sp. in E. coli . This system forms a multi-enzyme coupling pathway for efficient allitol production. Additionally, formate dehydrogenase (FDH) has been coexpressed with RDH to establish a cofactor recycling system that supplies NADH continuously, enhancing the reaction efficiency .

Time (hours)Yield (mg/mL)
616.75 ± 0.62
1217.86 ± 0.60
2418.30 ± 0.80
4818.85 ± 0.60
7218.93 ± 0.82

These yield data indicate that the production reaches near-maximum levels after 48 hours, with minimal additional yield obtained during extended incubation periods. This information provides valuable guidance for industrial production scheduling and resource allocation.

Biological and Physiological Effects

Allitol exhibits several notable biological and physiological effects that position it as a compound of interest for nutritional and therapeutic applications.

Digestive System Effects

Allitol has demonstrated laxative effects that may be beneficial for treating constipation . This property is common among some sugar alcohols, which can influence intestinal water content and motility. The potential application of allitol in digestive health products represents an area for further exploration and development.

Current Research and Future Prospects

Research on allitol continues to evolve, with several promising directions emerging in recent years.

Biotechnological Advancements

Advances in genetic engineering and enzyme technology continue to improve the efficiency of allitol production. The development of more sophisticated whole-cell biocatalysts and enzyme systems promises to further reduce production costs and increase yields . These biotechnological improvements are critical for scaling up production to meet potential commercial demand.

Ongoing research focuses on optimizing cofactor regeneration systems, enhancing substrate uptake, and improving the stability of the biocatalysts involved in allitol synthesis . These efforts aim to establish economically viable production processes that can support commercial applications.

Emerging Applications

Emerging applications for allitol include its potential use in combination with other rare sugars to create synergistic health effects. Research investigating the simultaneous intake of allitol and D-allulose shows promising results for body fat reduction and impacts on cecal short-chain fatty acid production . This combinatorial approach may enhance the efficacy of functional food formulations targeting metabolic health.

Additionally, the role of allitol in producing other rare sugars through the Izumoring strategy represents an expanding field of carbohydrate chemistry with numerous potential applications in food science, medicine, and materials development .

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